An In-depth Technical Guide to 2-t-Butyl-4-quinoline carboxylic acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-t-Butyl-4-quinoline carboxylic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-t-Butyl-4-quinoline carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position is anticipated to modulate the compound's physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of 2-t-Butyl-4-quinoline carboxylic acid and related compounds, based on available scientific literature.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of 2-t-Butyl-4-quinoline carboxylic acid
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₅NO₂ | Based on the chemical structure. |
| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Carboxylic acids are typically solids at room temperature. |
| Melting Point | Expected to be relatively high | The rigid quinoline core and potential for intermolecular hydrogen bonding via the carboxylic acid group would contribute to a high melting point. The bulky t-butyl group might slightly disrupt crystal packing, influencing the exact value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity and potential for hydrogen bonding with water, but the large hydrophobic quinoline and t-butyl components will limit aqueous solubility. |
| pKa | Estimated to be in the range of 4-5 | The carboxylic acid proton is acidic. The electron-withdrawing nature of the quinoline ring would influence the acidity. |
Spectroscopic Data
While specific spectra for 2-t-Butyl-4-quinoline carboxylic acid are not published, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Data for 2-t-Butyl-4-quinoline carboxylic acid
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons on the quinoline ring (7.5-9.0 ppm), a singlet for the t-butyl group (~1.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carboxyl carbon (~170 ppm), aromatic carbons (120-150 ppm), quaternary carbon of the t-butyl group, and methyl carbons of the t-butyl group. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1700-1730 cm⁻¹), and C=C/C=N stretches from the quinoline ring (1500-1600 cm⁻¹).[1][2] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns for quinoline carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[3] |
Experimental Protocols: Synthesis of 2-Substituted-4-quinoline carboxylic acids
The synthesis of 2-t-Butyl-4-quinoline carboxylic acid is not explicitly described in the literature. However, two classical methods for the synthesis of 2-substituted-4-quinoline carboxylic acids are the Pfitzinger reaction and the Doebner reaction . These can be adapted to produce the target compound.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[4] To synthesize 2-t-Butyl-4-quinoline carboxylic acid, pivaloylacetone (3,3-dimethyl-2,4-pentanedione) would be the required carbonyl component.
General Experimental Protocol (Adapted for 2-t-Butyl-4-quinoline carboxylic acid):
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Preparation of Isatin Salt: Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide) and stirred until the initial purple color fades to a straw-brown, indicating the formation of the isatinate salt.
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Condensation: Pivaloylacetone is added to the reaction mixture.
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Cyclization: The mixture is heated under reflux for several hours. During this time, the enamine formed from the isatin derivative and pivaloylacetone cyclizes.
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Work-up and Isolation: The reaction mixture is cooled, and any unreacted starting material is removed by filtration. The solution is then acidified (e.g., with hydrochloric acid) to precipitate the 2-t-Butyl-4-quinoline carboxylic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Pfitzinger Reaction for 2-t-Butyl-4-quinoline carboxylic acid.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted-4-quinoline carboxylic acid.[4][5][6][7] For the synthesis of 2-t-Butyl-4-quinoline carboxylic acid, the aldehyde would need to be pivalaldehyde (2,2-dimethylpropanal).
General Experimental Protocol (Adapted for 2-t-Butyl-4-quinoline carboxylic acid):
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Reaction Setup: Aniline, pivalaldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or methanol.
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Reaction Conditions: The mixture is heated under reflux for several hours. The reaction proceeds through the formation of an imine from aniline and pivalaldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and oxidation.
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Isolation: Upon cooling, the product often crystallizes from the reaction mixture.
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Purification: The collected solid is washed with a cold solvent and can be further purified by recrystallization.
Doebner Reaction for 2-t-Butyl-4-quinoline carboxylic acid.
Biological Activity and Signaling Pathways
While there is no specific biological data for 2-t-Butyl-4-quinoline carboxylic acid, the broader class of 2-substituted quinoline-4-carboxylic acids has been investigated for various therapeutic applications.
Antimicrobial Activity: Several studies have reported the antimicrobial effects of 2-substituted quinoline-4-carboxylic acid derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The proposed mechanism of action for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The bulky t-butyl group at the 2-position could influence the binding affinity and selectivity of the compound for these enzymes.
Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[10] The mechanism for these effects can be varied but may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).
Anticancer Activity: Certain quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in de novo pyrimidine biosynthesis.[11] Inhibition of DHODH can lead to pyrimidine depletion and halt the proliferation of rapidly dividing cells, such as cancer cells. The carboxylic acid at the 4-position is often crucial for binding to the target enzyme.[11]
Potential Signaling Pathways for 2-t-Butyl-4-quinoline carboxylic acid.
Conclusion
2-t-Butyl-4-quinoline carboxylic acid represents an interesting, yet underexplored, molecule within the medicinally significant quinoline class. While specific experimental data is currently lacking, established synthetic methodologies such as the Pfitzinger and Doebner reactions provide clear pathways for its synthesis. Based on the known biological activities of analogous compounds, 2-t-Butyl-4-quinoline carboxylic acid holds potential for further investigation as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and comprehensive characterization of this compound to fully elucidate its chemical properties and biological potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chempap.org [chempap.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
